
Tetracyclohexylstannane
Descripción general
Descripción
Synthesis Analysis
Tetracyclines, a related group, are synthesized through a complex process involving the screening of soil samples for antibiotic organisms, leading to the discovery of compounds like chlortetracycline in 1948. While the synthesis of tetracyclohexylstannane isn't detailed in available literature, organotin compounds are generally synthesized through various chemical reactions, involving organometallic compounds as precursors. Advances in synthetic chemistry have led to the development of new methods for constructing complex molecules, including those with tetra-substituted tin centers, through mechanisms such as one-pot domino reactions, microwave synthesis, and photocatalytic synthesis among others (Mekheimer et al., 2020).
Molecular Structure Analysis
The molecular structure of organotin compounds, including those similar to tetracyclohexylstannane, is characterized by the coordination between tin and carbon within the organometallic framework. Detailed structural analysis is performed using techniques such as X-ray crystallography, which provides insights into the arrangement of the tetra-substituted tin centers and their ligands, shedding light on the conformational dynamics and stability of these compounds (Alexander, 1995).
Aplicaciones Científicas De Investigación
Broad-Spectrum Antibacterial Activity : Tetracyclines were discovered as natural products from actinomycetes soil bacteria and are known for their broad-spectrum antibacterial activity. They have been successful in treating infectious diseases and show potential against inflammation-based mammalian cell diseases (Nelson & Levy, 2011).
Mitochondrial Function Disturbance : Tetracyclines, like doxycycline, are used to control gene expression in research but can induce mitochondrial proteotoxic stress, leading to changes in nuclear gene expression and altered mitochondrial dynamics and function. This highlights the need for caution in their application in research and livestock due to potential downstream impacts on the environment and human health (Moullan et al., 2015).
Nonantibiotic Properties : Tetracyclines also have nonantibiotic properties affecting inflammation, proteolysis, angiogenesis, apoptosis, metal chelation, ionophoresis, and bone metabolism, with potential therapeutic effects in various diseases including rosacea, bullous dermatoses, neutrophilic diseases, and autoimmune disorders (Sapadin & Fleischmajer, 2006).
Environmental Degradation : The degradation of tetracycline in environmental settings is a subject of research due to its stable and non-biodegradable nature. Methods like photo-electro-Fenton oxidation have been investigated for effective treatment of tetracycline in waste effluents (Liu et al., 2013).
Bacterial Resistance : The increasing number of tetracycline-resistant bacteria is a major concern, limiting the use of tetracycline in treatment. Resistance often occurs due to the acquisition of new genes coding for energy-dependent efflux of tetracyclines or for proteins protecting bacterial ribosomes from tetracyclines (Chopra & Roberts, 2001).
Photocatalytic Degradation : Studies have investigated the mechanism of photocatalytic degradation of tetracycline, such as using nanosized TiO2 in aqueous solutions, which could be a promising process for removing tetracycline and its intermediates from the environment (Zhu et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
tetracyclohexylstannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C6H11.Sn/c4*1-2-4-6-5-3-1;/h4*1H,2-6H2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUISPCSEIXBMNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60162835 | |
| Record name | Tetracyclohexylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetracyclohexylstannane | |
CAS RN |
1449-55-4 | |
| Record name | Tetracyclohexylstannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1449-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetracyclohexylstannane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001449554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetracyclohexylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetracyclohexylstannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.464 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




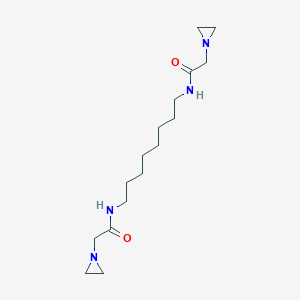
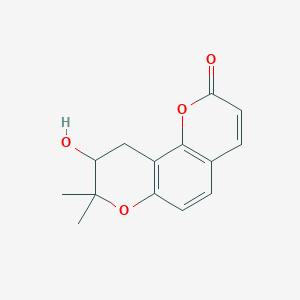
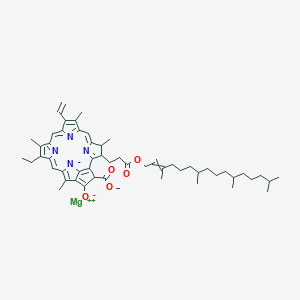

![N-[(2-methoxyphenyl)methylene]-N-methylamine](/img/structure/B73379.png)

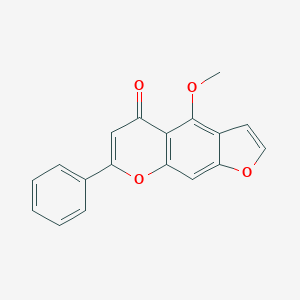
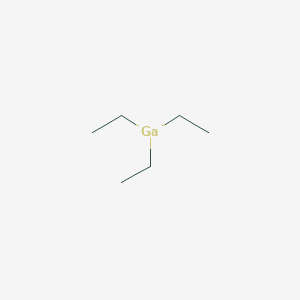
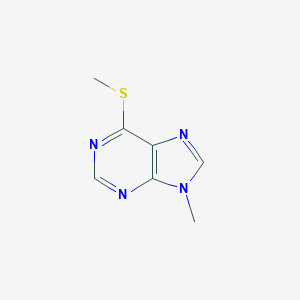
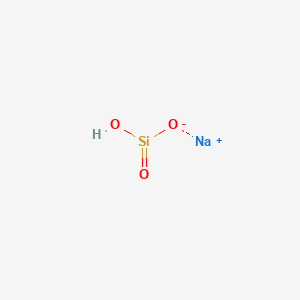
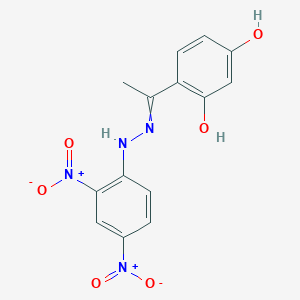
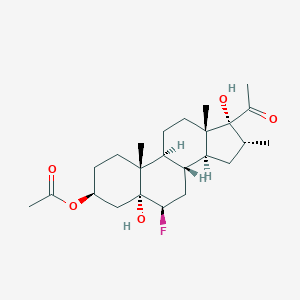
![[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate](/img/structure/B73391.png)